N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-11-13(21)6-5-7-14(11)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-8-3-4-9-25(15)20(26)29/h5-7H,3-4,8-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCAZXBWQPGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multiple steps:
Formation of the pyrido[1,2-c]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the chlorinated phenyl group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.
Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research has demonstrated that derivatives containing oxadiazole and pyrido-pyrimidine structures exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound works by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Studies indicate that it can effectively target multiple cancer cell lines such as HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and others.
- Case Study : A study published in MDPI highlighted that compounds similar to N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and erlotinib .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Alkaline Phosphatase Inhibition : Research indicates that certain derivatives can inhibit alkaline phosphatase with promising potency. For example, compounds derived from the oxadiazole structure demonstrated IC50 values around 0.420 μM compared to a standard reference value of 2.80 μM .
Neuropharmacological Applications
Another area of interest is the neuropharmacological potential of this compound:
- Cognitive Enhancement : Investigations into similar compounds have shown that they may act as positive allosteric modulators for G-protein-coupled receptors (GPCRs), which are crucial in cognitive processes such as memory and learning. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Emerging studies suggest that compounds with oxadiazole moieties may possess antimicrobial properties:
- Broad-Spectrum Activity : Preliminary results indicate that such compounds can inhibit a range of bacterial strains and may serve as a basis for developing new antibiotics.
Summary Table of Applications
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide exerts its effects is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize and bind to the compound’s unique structural features. The exact pathways involved would depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The 5-methyl-1,2,4-oxadiazole group contrasts with the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl substituent in ’s compound, suggesting divergent electronic and steric profiles .
- Replacement of the acetamide linkage with a thioacetamide () may reduce hydrogen-bonding capacity but improve resistance to enzymatic hydrolysis .
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
- The target compound’s lack of reported solubility data limits direct comparisons, but its structural similarity to ’s compound suggests comparable LogP values (~4.5–5.0) due to chloro and methyl substituents .
- The thioacetamide analog () exhibits lower solubility (higher LogP) than acetamide derivatives, aligning with its dichlorophenyl group .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest possible interactions with biological targets that may lead to significant therapeutic effects.
Chemical Structure and Properties
The compound features a chloro-methylphenyl moiety and a pyrido[1,2-c]pyrimidine core with an oxadiazole group. This structure is indicative of potential biological activity due to the presence of multiple functional groups that can interact with various biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrido[1,2-c]pyrimidine structures. For instance:
- In vitro Studies : A related compound demonstrated cytotoxic effects against multiple cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 to 1.18 µM .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds have been shown to inhibit enzymes like EGFR and Src kinase, which are critical in cancer progression .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antibacterial properties:
- Activity Against Mycobacterium tuberculosis : Some derivatives have shown promising results against Mycobacterium tuberculosis strains with IC50 values ranging from 1.35 to 4.00 µM .
Case Studies
Several research studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity. One compound exhibited an IC50 value of 0.420 ± 0.012 μM against human alkaline phosphatase (ALP), suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Docking studies indicated strong binding affinities for targets such as ALP and EGFR. The binding energy values were significant (-7.90 kcal/mol), indicating a strong interaction between the compound and its target proteins .
Data Tables
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves sequential steps:
- Substitution reactions under alkaline conditions to introduce pyridylmethoxy or oxadiazole moieties, followed by reduction (e.g., iron powder in acidic media) to generate aniline intermediates .
- Condensation with cyanoacetic acid or analogous reagents using condensing agents like DCC (dicyclohexylcarbodiimide) .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, with temperatures ranging from 60–100°C .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : and NMR resolve aromatic protons, oxadiazole, and acetamide groups. For example, acetamide NH signals appear at δ ~10–12 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 344.21) .
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 45.29% vs. calculated 45.36%) .
- FTIR : Identifies functional groups like C=O (1650–1750 cm) and N-H stretches (3200–3400 cm) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Structural analogs show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of bacterial enzymes .
- Anticancer : Pyrido-pyrimidine derivatives exhibit cytotoxicity by targeting DNA topoisomerases or kinases .
- Anti-inflammatory : Oxadiazole moieties may modulate COX-2 or NF-κB pathways, though specific data for this compound requires validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Oxadiazole Modifications : Replacing 5-methyl-1,2,4-oxadiazol-3-yl with phenyl-substituted variants enhances lipophilicity and target affinity (e.g., IC improvements in kinase assays) .
- Pyrido-Pyrimidine Core : Substituents at the 1,3-dioxo position influence solubility; fluorination at the pyridine ring improves metabolic stability .
- Acetamide Linker : Introducing thioether or sulfonyl groups increases hydrogen-bonding potential with biological targets .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or VEGFR2). Focus on oxadiazole and pyrido-pyrimidine moieties as key pharmacophores .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with activity .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. How can researchers address low yields or impurities during synthesis?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation steps .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line selection, ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
- Target Deconvolution : CRISPR-Cas9 knockout screens or thermal shift assays validate direct target engagement .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Intermediate Formation
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Substitution | 2-Pyridinemethanol, KCO, DMF | 75 | 95 | |
| Reduction | Fe powder, HCl, EtOH | 82 | 90 | |
| Condensation | Cyanoacetic acid, DCC, CHCN | 68 | 98 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | Target | IC (nM) | Reference |
|---|---|---|---|
| 5-Methyl-oxadiazole | EGFR | 12.4 | |
| 3-Phenyl-oxadiazole | VEGFR2 | 8.7 | |
| Pyrido-pyrimidine with Cl | Topoisomerase II | 25.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
